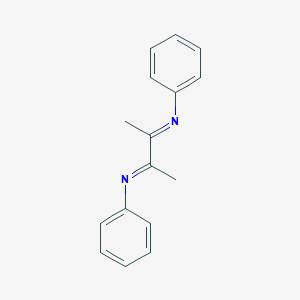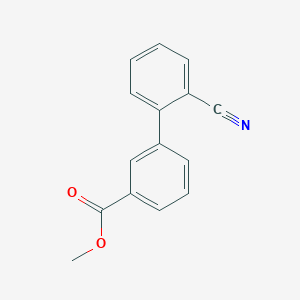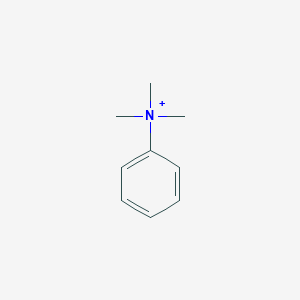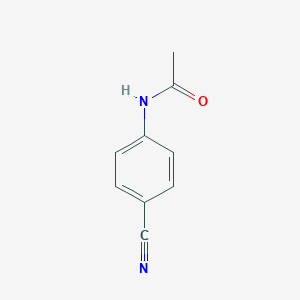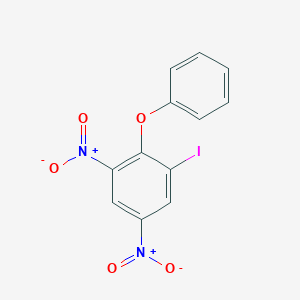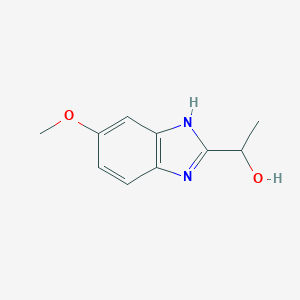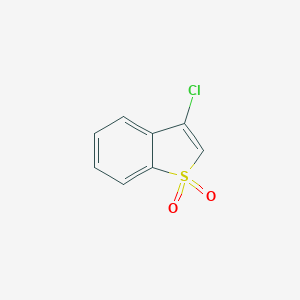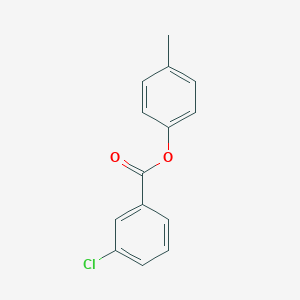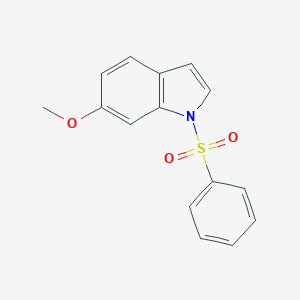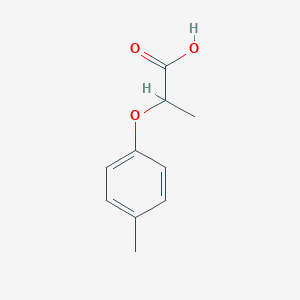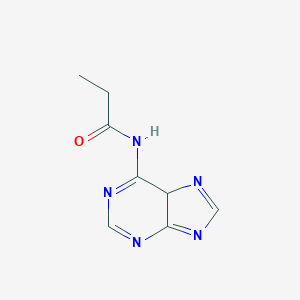
N-(5H-purin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5H-purin-6-yl)propanamide, also known as PPA, is a chemical compound that belongs to the class of purine analogues. It has been widely used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5H-purin-6-yl)propanamide involves its conversion into 6-thiopurine nucleotides, which can then be incorporated into DNA and RNA. This incorporation leads to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell growth and division. N-(5H-purin-6-yl)propanamide has also been shown to activate the adenosine A1 receptor, which plays a role in modulating immune responses and neuroprotection.
Effets Biochimiques Et Physiologiques
N-(5H-purin-6-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of purine synthesis, the induction of apoptosis, and the modulation of immune responses. It has also been shown to enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5H-purin-6-yl)propanamide in lab experiments is its specificity for purine metabolism, which allows for the selective inhibition of purine synthesis. However, one of the limitations of using N-(5H-purin-6-yl)propanamide is its potential toxicity, which can affect cell viability and lead to false results.
Orientations Futures
There are several future directions for the use of N-(5H-purin-6-yl)propanamide in scientific research. One potential direction is the development of N-(5H-purin-6-yl)propanamide as a cancer therapy, either alone or in combination with other drugs. Another potential direction is the use of N-(5H-purin-6-yl)propanamide in neuroprotection and the treatment of neurodegenerative diseases. Additionally, the use of N-(5H-purin-6-yl)propanamide in immunomodulation and the treatment of autoimmune diseases is an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-(5H-purin-6-yl)propanamide can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloropurine with propanoyl chloride in the presence of a base, while enzymatic synthesis involves the use of purine nucleoside phosphorylase and propanoyl-phosphate as substrates.
Applications De Recherche Scientifique
N-(5H-purin-6-yl)propanamide has been extensively used in scientific research for its potential applications in various fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, N-(5H-purin-6-yl)propanamide has been used to modulate immune responses and treat autoimmune diseases. In neuroscience, N-(5H-purin-6-yl)propanamide has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
37385-05-0 |
|---|---|
Nom du produit |
N-(5H-purin-6-yl)propanamide |
Formule moléculaire |
C8H9N5O |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
N-(5H-purin-6-yl)propanamide |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |
Clé InChI |
XNMMXEJBSBKSSG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
SMILES canonique |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



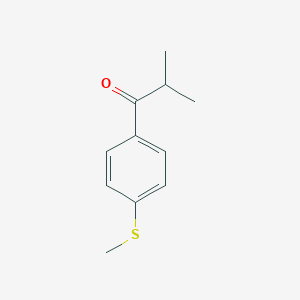
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
